2,3-Dihydro-1,4-benzodioxin-5-amine
Overview
Description
2,3-Dihydro-1,4-benzodioxin-5-amine is a chemical compound that has attracted interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure is characterized by a benzodioxin backbone, a cyclic ether consisting of a benzene ring fused to a dioxin ring, with an amine group at the 5-position. This compound serves as a precursor or intermediate for the synthesis of various therapeutically relevant molecules.
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives involves multiple strategies, including reactions with nucleophilic amines under basic conditions to produce carboxamides and aminomethylene derivatives as potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed to synthesize 2,3-dihydro-1,4-benzodioxins, showcasing moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1,4-benzodioxin-5-amine and its derivatives is crucial for their chemical reactivity and biological activity. The presence of the benzodioxin ring contributes to the compound's stability and potential for further functionalization. The amine group allows for diverse chemical modifications, making it a versatile intermediate for various synthetic routes.
Chemical Reactions and Properties
2,3-Dihydro-1,4-benzodioxin-5-amine participates in numerous chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions. These reactions are essential for synthesizing a wide range of compounds, including therapeutic agents with antibacterial, antifungal, and potential anti-diabetic activities. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against bacterial biofilms (Abbasi et al., 2020).
Scientific Research Applications
Synthesis of Therapeutic Compounds :
- 1,4-Benzodioxin-2-carboxylic esters or carboxamides react with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one, which are precursors of potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antibacterial Agents and Enzyme Inhibitors :
- Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine showed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
- N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides displayed biofilm inhibitory action against Escherichia coli and Bacillus subtilis, along with modest cytotoxicity (Abbasi et al., 2020).
- The derivatives were also found to have antibacterial and lipoxygenase inhibition properties, suggesting their use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Adrenoreceptor Antagonist :
- The compound was used in the synthesis of mephendioxan, a potent competitive alpha 1A-adrenoreceptor antagonist (Quaglia et al., 1996).
Antimicrobial and Antifungal Agents :
- Some derivatives showed notable antibacterial and antifungal potential, particularly for compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Abbasi et al., 2020).
Antihypoxic Activity :
- Aminothiadiazolylbenzodioxane derivatives exhibited potential antihypoxic activity (Vartanyan et al., 2017).
Anti-diabetic Agents :
- Synthesized derivatives showed weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Efficient Synthesis Techniques :
- A Cu2O-catalyzed tandem ring-opening/coupling cyclization process was developed for the synthesis of 2,3-dihydro-1,4-benzodioxins (Bao, Liu, Lv, & Qian, 2008).
Alzheimer's Disease and Type-2 Diabetes Therapeutic Agents :
- N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized, showing potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Preparation of Chiral Building Blocks :
- An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis was used for the efficient preparation of chiral building blocks of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Mishra, Kaur, Sharma, & Jolly, 2016).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLRSJNZORFCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472614 | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-amine | |
CAS RN |
16081-45-1 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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